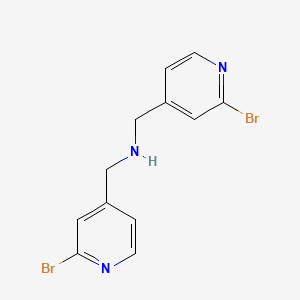
Bis((2-bromopyridin-4-yl)methyl)amine
説明
Bis((2-bromopyridin-4-yl)methyl)amine is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various bromopyridine derivatives and their synthesis, which can provide insights into the nature of such compounds. Bromopyridines are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and ligands for metal complexes .
Synthesis Analysis
The synthesis of bromopyridine derivatives can involve multiple steps, including nucleophilic substitution, diazotization-Sandmeyer reactions, and palladium-catalyzed amination. For instance, the synthesis of 2,6-bis(3-methyl-1-H-pyrazol-1-yl)-4-bromopyridine involves nucleophilic substitution and diazotization-Sandmeyer reactions . Similarly, palladium-catalyzed amination has been used to synthesize bis(amine anhydride)s, which could be related to the synthesis of bis((2-bromopyridin-4-yl)methyl)amine .
Molecular Structure Analysis
The molecular structure of bromopyridine derivatives can be characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the structure of 2,6-bis(3-methyl-1-H-pyrazol-1-yl)-4-bromopyridine was determined using these methods . These techniques could similarly be applied to determine the structure of bis((2-bromopyridin-4-yl)methyl)amine.
Chemical Reactions Analysis
Bromopyridine compounds can participate in various chemical reactions, including catalytic dehydrative condensation, as seen with 2,4-bis(trifluoromethyl)phenylboronic acid, which catalyzes the amidation between carboxylic acids and amines . Additionally, bromopyridines can be used to synthesize metal complexes, as demonstrated by the preparation of ruthenium complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridine derivatives can vary widely depending on their specific structure. For example, ruthenium bis(bipyridine) complexes have been studied for their electronic properties and potential use as photolabile caging groups for amines . The stability of these compounds in various conditions, such as in water, can also be an important property to consider .
科学的研究の応用
Synthesis and Structural Studies
Synthesis of Metal Complexes : Bis((2-bromopyridin-4-yl)methyl)amine derivatives are used in the synthesis of metal complexes. Fallahpour (2008) reports the solvent-free synthesis of bis(2,2':6',2"-terpyridin-4'-yl)amine and its ruthenium complexes, establishing an efficient route for synthesizing the bromoterpyridine compound (Fallahpour, 2008).
Formation of Supramolecular Structures : Cheruzel et al. (2005) describe the self-assembly of a related compound, (bis(1-methyl-imidazol-2-yl)methyl)(1-methyl-4-nitroimidazol-2-yl)methyl)amine with boric acid, resulting in a unique supramolecular structure with imidazole-boric acid helices and one-dimensional channels (Cheruzel, Mashuta, & Buchanan, 2005).
Catalytic Applications
Catalysis in Polymerization : Yao et al. (2005) investigated amine bis(phenolato)lanthanide complexes synthesized via salt metathesis reactions, including derivatives of bis((2-bromopyridin-4-yl)methyl)amine, showing their efficiency as initiators for ε-caprolactone polymerization (Yao et al., 2005).
Hydroamination and Hydrosilation Catalysis : Field, Messerle, and Wren (2003) reported the catalysis of hydroamination and subsequent hydrosilation by cationic Ir(I) complexes involving bis((2-bromopyridin-4-yl)methyl)amine derivatives, demonstrating their potential in tandem catalytic processes (Field, Messerle, & Wren, 2003).
Photoreactivity and Sensing Applications
Photolabile Caging for Amines : Zayat, Salierno, and Etchenique (2006) synthesized ruthenium bis(bipyridine) complexes, where the inorganic moiety of bis((2-bromopyridin-4-yl)methyl)amine derivatives acts as a photolabile protecting group. These complexes are proposed as biological caged compounds for delivering amines upon irradiation with visible light (Zayat, Salierno, & Etchenique, 2006).
Electrochemiluminescence and Sensing : Wang et al. (2016) utilized a derivative of bis((2-bromopyridin-4-yl)methyl)amine in synthesizing a self-enhanced electrochemiluminescence (ECL) reagent, demonstrating its potential in biosensor applications, particularly for detecting biomarkers in diabetic nephropathy (Wang et al., 2016).
特性
IUPAC Name |
1-(2-bromopyridin-4-yl)-N-[(2-bromopyridin-4-yl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Br2N3/c13-11-5-9(1-3-16-11)7-15-8-10-2-4-17-12(14)6-10/h1-6,15H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSKRVVQLDYVHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CNCC2=CC(=NC=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Br2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401173373 | |
| Record name | 4-Pyridinemethanamine, 2-bromo-N-[(2-bromo-4-pyridinyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401173373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis((2-bromopyridin-4-yl)methyl)amine | |
CAS RN |
1688656-70-3 | |
| Record name | 4-Pyridinemethanamine, 2-bromo-N-[(2-bromo-4-pyridinyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1688656-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinemethanamine, 2-bromo-N-[(2-bromo-4-pyridinyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401173373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Bromo-spiro[9H-fluorene-9,9'-[9H]xanthene]](/img/structure/B3028109.png)
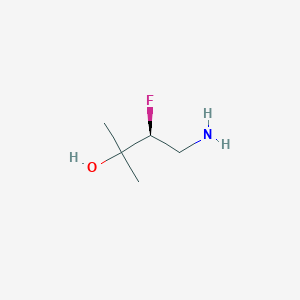
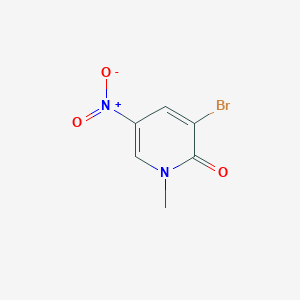
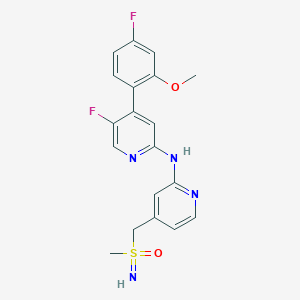
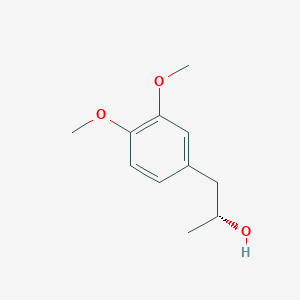
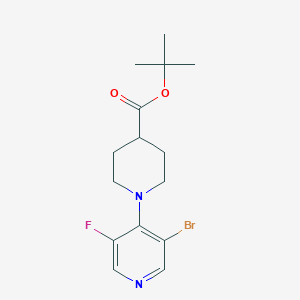


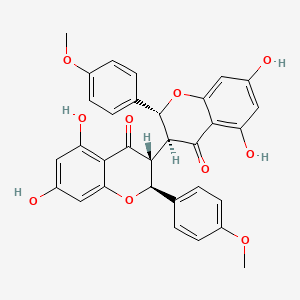
![6-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B3028125.png)

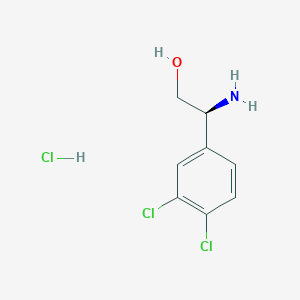
![Dibenzo[B,D]furan-1-ylboronic acid](/img/structure/B3028129.png)